N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
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Overview
Description
N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups and heteroatoms within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide typically involves multi-step organic synthesisCommon reagents used in these steps include various halogenated compounds, organometallic reagents, and catalysts to facilitate cyclization and coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules and materials.
Biology: It may be used in the study of enzyme interactions and as a probe for biological pathways.
Mechanism of Action
The mechanism of action of N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with indazole, pyridine, and thieno[3,4-b][1,4]dioxine moieties. Examples include:
- Indole derivatives
- Pyrimidine derivatives
- Imidazole-containing compounds
Uniqueness
What sets N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide apart is its unique combination of these heterocyclic structures, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c24-19(18-17-15(11-27-18)25-8-9-26-17)22-13-4-3-5-14-12(13)10-21-23(14)16-6-1-2-7-20-16/h1-2,6-7,10-11,13H,3-5,8-9H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJMFLAUWQRSKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N(N=C2)C3=CC=CC=N3)NC(=O)C4=C5C(=CS4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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